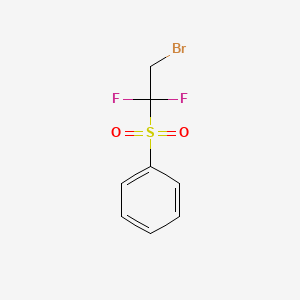
(2-Bromo-1,1-difluoroethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1,1-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group, two fluorine atoms, and an ethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of a difluoroethanesulfonyl-substituted benzene ring using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, sulfonation, and fluorination steps, each requiring specific reagents and conditions to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1,1-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and other strong bases are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
Applications De Recherche Scientifique
(2-Bromo-1,1-difluoroethanesulfonyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromo-1,1-difluoroethanesulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The bromo and sulfonyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-1,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
56354-39-3 |
|---|---|
Formule moléculaire |
C8H7BrF2O2S |
Poids moléculaire |
285.11 g/mol |
Nom IUPAC |
(2-bromo-1,1-difluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-8(10,11)14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
VPRMCVVPRGDIAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(CBr)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


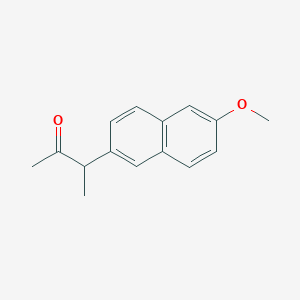


![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
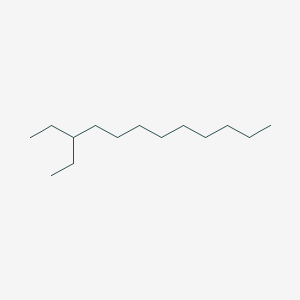
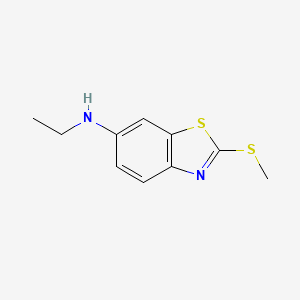
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
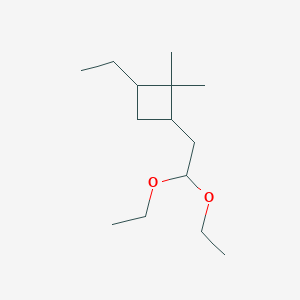
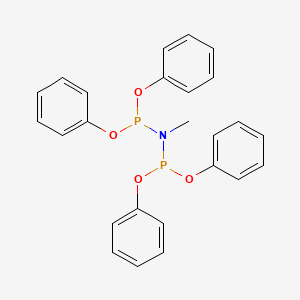
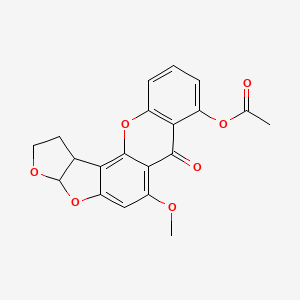

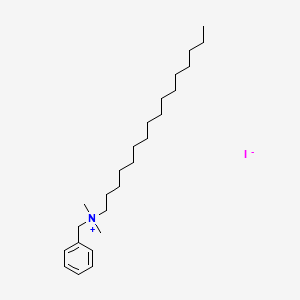
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
